molecular formula C13H13NO2 B11890040 1',3-Dimethyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one CAS No. 870152-14-0

1',3-Dimethyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one

Cat. No.: B11890040
CAS No.: 870152-14-0
M. Wt: 215.25 g/mol
InChI Key: AIUWZNLCPNUBDU-UHFFFAOYSA-N
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Description

1’,3-Dimethyl-spiro[furan-2(5H),3’-[3H]indol]-2’(1’H)-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The indole moiety in this compound is a significant structural motif found in many natural products and pharmaceuticals, making it an important target for synthetic chemists.

Properties

CAS No.

870152-14-0

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

1',4-dimethylspiro[2H-furan-5,3'-indole]-2'-one

InChI

InChI=1S/C13H13NO2/c1-9-7-8-16-13(9)10-5-3-4-6-11(10)14(2)12(13)15/h3-7H,8H2,1-2H3

InChI Key

AIUWZNLCPNUBDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CCOC12C3=CC=CC=C3N(C2=O)C

Origin of Product

United States

Preparation Methods

Deprotonation and Cyclization in Ethanol

A prominent method involves the deprotonation of 1,3-dimethylbarbituric acid (2 ) using sodium acetate in ethanol, followed by spirocyclization with N-bromosuccinimide (NBS) (Scheme 1). The reaction proceeds at room temperature over 2 hours, yielding 86% of the spiro product. The mechanism entails initial deprotonation to generate a nucleophilic enolate, which attacks the electrophilic carbon of the furan precursor. NBS acts as both an oxidizing agent and a bromine source, facilitating the formation of the spiro junction.

Key Reaction Conditions

ParameterValue
SolventEthanol
Temperature23°C (room temperature)
CatalystSodium acetate
Oxidizing AgentNBS
Reaction Time2 hours
Yield86%

The product is isolated via filtration and washed with chilled ethanol, avoiding column chromatography. Structural confirmation relies on 1H^1H NMR, 13C^{13}C NMR, and mass spectrometry, with spectral data showing singlets for methyl groups at δ 1.2–1.4 ppm and carbonyl resonances at δ 170–175 ppm.

One-Pot Synthesis Using Periodic Acid and Acetic Acid

Condensation-Oxidation Strategy

A one-pot approach adapted from spiro-isobenzofuran syntheses employs ninhydrin and periodic acid in acetic acid. While the target compound differs, this method highlights the utility of periodic acid in oxidizing intermediates to form spiro junctions. For example, spiro[benzo[g]indole-2,1'-isobenzofuran]-3,3',4,5(1H)-tetraones are synthesized in 90% yield by stirring at 50°C for 3 hours.

Optimized Conditions for Analogous Systems

EntrySolventTemperature (°C)Time (h)Yield (%)
1AcOH252450
2AcOH50390
7DMSO50490

The reaction proceeds via initial condensation of amines with carbonyl groups, followed by oxidative cyclization. This method’s scalability is limited by the need for periodic acid, which complicates waste management.

Michael Addition-Cyclization Cascades

ZnCl₂-Mediated Spirocyclization

A method for spiro[5.5]undecanes involves ZnCl₂-catalyzed Michael addition of dimedone to diarylideneacetones, followed by cyclization. Although applied to a different spiro system, this approach is relevant for constructing the furan-indole framework. The reaction in toluene/n-heptane at reflux yields 43–65% of spiro products after 24 hours.

General Procedure

  • Michael Adduct Formation : Dimedone reacts with trans,trans-diarylideneacetones in toluene/heptane.

  • Cyclization : Acidic workup (10% HCl) induces ring closure.

  • Isolation : Filtration and washing with dichloromethane yield the pure product.

Characterization via 1H^1H NMR reveals distinct signals for spiro methyl groups (δ 0.08 ppm) and aromatic protons (δ 7.2–7.8 ppm).

Mechanistic Considerations and Challenges

Spiro Junction Formation

The spiro carbon’s formation often hinges on nucleophilic attack at a carbonyl carbon, as seen in barbituric acid systems. Steric hindrance from methyl groups can slow reactivity, necessitating prolonged reaction times.

Byproduct Management

Competing pathways, such as over-oxidation or dimerization, are mitigated by controlling stoichiometry (e.g., limiting NBS to 1.2 equivalents) .

Chemical Reactions Analysis

Types of Reactions

1’,3-Dimethyl-spiro[furan-2(5H),3’-[3H]indol]-2’(1’H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that 1',3-Dimethyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one exhibits significant biological activity, particularly in the following areas:

Anti-Cancer Potential

The compound has been studied for its anti-cancer properties, primarily through the inhibition of specific enzymes involved in tumor growth. This mechanism suggests that it could be developed as a therapeutic agent against various forms of cancer, although further studies are needed to elucidate its efficacy and safety profiles.

Anti-Inflammatory Effects

Preliminary studies indicate that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. The exact pathways through which these effects occur are still under investigation.

Antimicrobial Activity

1',3-Dimethyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one has demonstrated antimicrobial activity against certain bacterial strains. It shows potential as an alternative treatment option in light of increasing antibiotic resistance among common pathogens .

Synthetic Routes

The synthesis of 1',3-Dimethyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one typically involves multi-step organic reactions. A common synthetic route includes:

  • Condensation Reactions : Involving the reaction of ninhydrin with appropriate amino compounds under controlled conditions.

This method allows for the efficient production of the compound while maintaining high yields and purity levels.

Case Studies and Research Findings

Several studies have contributed to our understanding of the applications of this compound:

  • Anti-Cancer Mechanisms : A study demonstrated that derivatives of spirocyclic compounds, including 1',3-Dimethyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one, inhibit cancer cell proliferation by targeting specific metabolic pathways .
  • Antimicrobial Efficacy : Research highlighted its effectiveness against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1’,3-Dimethyl-spiro[furan-2(5H),3’-[3H]indol]-2’(1’H)-one involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, influencing pathways related to cell growth and apoptosis. This makes it a potential candidate for anticancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’,3-Dimethyl-spiro[furan-2(5H),3’-[3H]indol]-2’(1’H)-one is unique due to its spiro structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Biological Activity

1',3-Dimethyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological evaluations, focusing on its anticancer, antimicrobial, and other pharmacological activities.

  • Molecular Formula : C13_{13}H13_{13}NO2_{2}
  • Molecular Weight : 215.25 g/mol
  • Density : 1.26 g/cm³
  • Boiling Point : 430.5°C at 760 mmHg
  • Flash Point : 214.2°C

Synthesis

The synthesis of 1',3-Dimethyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one typically involves multi-step reactions that incorporate various reagents to achieve the desired spiro structure. The specific synthetic pathways are crucial for optimizing yield and purity, which can significantly affect biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).

Cell Line IC50 (µM) Reference Compound IC50 (µM)
MCF-70.48Doxorubicin1.93
HCT-1160.19Doxorubicin2.84

These results suggest that 1',3-Dimethyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one may induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest at the G1 phase .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

Pathogen Minimum Inhibitory Concentration (MIC)
MRSA0.98 µg/mL
Mycobacterium tuberculosis<1 µg/mL

These findings indicate that the compound possesses significant antibacterial activity, making it a candidate for further development in treating resistant bacterial infections .

Other Pharmacological Activities

In addition to its anticancer and antimicrobial properties, preliminary studies suggest that this compound may exhibit anti-inflammatory and antioxidant activities. These effects could be attributed to its ability to modulate various signaling pathways involved in inflammation and oxidative stress.

Case Studies

  • MCF-7 Cell Line Study : A study demonstrated that treatment with 1',3-Dimethyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one resulted in a significant decrease in cell viability, with flow cytometry analysis revealing an increase in apoptotic cells.
  • Antibacterial Efficacy Against MRSA : In vitro assays showed that the compound effectively inhibited MRSA growth at low concentrations, suggesting its potential as a therapeutic agent against antibiotic-resistant bacteria.

Q & A

Basic: What are the key synthetic methodologies for synthesizing 1',3-Dimethyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one, and how are reaction conditions optimized?

Answer:
The synthesis typically involves multi-step organic reactions, with critical steps including cyclization, spiro-ring formation, and functional group introduction. For example:

  • Hypervalent iodine-mediated cyclization (e.g., PhI(OTf)₂) can efficiently construct the furan-2(5H)-one core, achieving yields of 54–68% under mild conditions .
  • Palladium-catalyzed cross-coupling (e.g., Pd(PPh₃)₄) enables stereoselective introduction of substituents, with yields dependent on solvent polarity and temperature .
    Optimization involves adjusting molar ratios (e.g., 1:1 for DMF-DMA in model reactions), solvent selection (polar aprotic solvents like DMF enhance reaction rates), and activation methods (microwave irradiation vs. conventional heating) .

Advanced: How can enantioselective synthesis of this spiro compound be achieved, and what catalysts are effective for stereochemical control?

Answer:
Enantioselective synthesis requires chiral catalysts or reagents. For example:

  • Lactate-based chiral iodine(III) reagents induce stereoselectivity in spiro-ring formation, achieving up to 61% enantiomeric excess in related indoline derivatives .
  • Palladium-chiral ligand complexes (e.g., BINAP derivatives) can control stereochemistry during cross-coupling steps, as demonstrated in furanone functionalization .
    Key parameters include catalyst loading (2–5 mol%), reaction temperature (0–25°C for slower racemization), and solvent polarity (toluene or THF for optimal stereoselectivity) .

Basic: What spectroscopic and crystallographic techniques are essential for structural characterization of this compound?

Answer:

  • ¹H/¹³C NMR : Assignments focus on distinguishing spiro-junction protons (δ 3.5–4.5 ppm) and furan/indole ring systems. Overlapping signals may require 2D techniques (COSY, HSQC) .
  • X-ray crystallography : Resolves stereochemistry at the spiro center and confirms bond angles (e.g., mean C–C bond length = 0.002 Å in related structures) .
  • HRMS : Validates molecular formula (e.g., C₁₄H₁₆N₂O₂) and detects isotopic patterns for halogenated derivatives .

Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., neuroprotective vs. cytotoxic effects)?

Answer:
Contradictions often arise from assay conditions or structural analogs. Methodological strategies include:

  • Dose-response profiling : Test compound across a wide concentration range (nM–μM) in neuronal (SH-SY5Y) and cancer (HeLa) cell lines .
  • Target specificity assays : Use kinase inhibition panels or neurotransmitter receptor binding studies (e.g., 5-HT₃ or NMDA receptors) to identify off-target effects .
  • Computational docking : Compare binding poses in homology models (e.g., β-carboline-interacting proteins) to rationalize activity differences .

Basic: What factors influence the compound’s stability under experimental conditions (e.g., pH, light, temperature)?

Answer:

  • pH stability : The compound is prone to hydrolysis in acidic conditions (pH < 4) due to lactone ring opening. Neutral or slightly basic buffers (pH 7–8) are recommended .
  • Photodegradation : UV/Vis exposure (λ > 300 nm) accelerates decomposition. Store in amber vials under inert gas (N₂/Ar) .
  • Thermal stability : Decomposition occurs above 80°C. Use low-boiling solvents (e.g., CH₂Cl₂) for reflux reactions .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced neuroprotective properties?

Answer:

  • Substituent modification : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the indole 3-position to enhance blood-brain barrier permeability .
  • Spiro-ring expansion : Replace furan with tetrahydrofuran-2(5H)-one to reduce steric hindrance at the spiro junction, improving receptor binding .
  • Bioisosteric replacement : Substitute the dimethyl group with cyclopropyl to modulate lipophilicity (logP < 3) while retaining activity .

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